molecular formula C20H23N5O2S B2735834 2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide CAS No. 1105218-11-8

2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide

Cat. No.: B2735834
CAS No.: 1105218-11-8
M. Wt: 397.5
InChI Key: FSPDLMVAOGJCJH-UHFFFAOYSA-N
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Description

2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[4,5-d]pyridazinone core, followed by the introduction of the phenyl group, the pyrrolidine ring, and the isopropyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:

    Thiazolo[4,5-d]pyridazinones: Compounds with a similar core structure but different substituents.

    Phenyl-substituted pyridazinones: Compounds with a phenyl group attached to the pyridazinone core.

    Pyrrolidine-containing compounds: Compounds with a pyrrolidine ring as part of their structure.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13(2)21-15(26)12-25-19(27)17-18(16(23-25)14-8-4-3-5-9-14)28-20(22-17)24-10-6-7-11-24/h3-5,8-9,13H,6-7,10-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPDLMVAOGJCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CC=C3)SC(=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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